4-Methyloxane-3,5-dione
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Overview
Description
4-Methyloxane-3,5-dione is an organic compound with the molecular formula C₆H₈O₃. It is also known by its IUPAC name, 4-methyl-oxacyclohexan-3,5-dione. This compound is characterized by a six-membered ring structure containing an oxygen atom and two ketone groups at the 3rd and 5th positions. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyloxane-3,5-dione can be synthesized through several methods. One common synthetic route involves the cyclization of 4-methyl-1,3-dioxane-5-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously collected. This approach allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyloxane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methyloxane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyloxane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially altering their function. The specific pathways involved depend on the context of its use, such as in antimicrobial or anticancer applications.
Comparison with Similar Compounds
4-Methyloxane-3,5-dione can be compared with other similar compounds, such as:
4-Methyloxane-2,6-dione: This compound has a similar structure but differs in the position of the ketone groups.
4-Methyloxane-4-carbaldehyde: This compound contains an aldehyde group instead of ketone groups.
4-Methyloxane-2,4-diol: This compound has hydroxyl groups instead of ketone groups.
Properties
CAS No. |
61363-57-3 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-methyloxane-3,5-dione |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-9-3-6(4)8/h4H,2-3H2,1H3 |
InChI Key |
NWCCMARERUSRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)COCC1=O |
Origin of Product |
United States |
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